1-(3-Hydroxy-3-phenylpropyl)-3-phenethylurea

Medicinal Chemistry Structure-Activity Relationship (SAR) Urea Derivatives

1-(3-Hydroxy-3-phenylpropyl)-3-phenethylurea (CAS 1396687-46-9) is a synthetic disubstituted urea derivative with a molecular formula of C18H22N2O2 and a molecular weight of 298.4 g/mol. The compound is structurally characterized by a central urea core connecting a phenethyl moiety and a 3-hydroxy-3-phenylpropyl fragment, classifying it within the large family of N,N'-disubstituted ureas that are widely investigated in medicinal chemistry and agrochemical research.

Molecular Formula C18H22N2O2
Molecular Weight 298.386
CAS No. 1396687-46-9
Cat. No. B2927823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Hydroxy-3-phenylpropyl)-3-phenethylurea
CAS1396687-46-9
Molecular FormulaC18H22N2O2
Molecular Weight298.386
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)NCCC(C2=CC=CC=C2)O
InChIInChI=1S/C18H22N2O2/c21-17(16-9-5-2-6-10-16)12-14-20-18(22)19-13-11-15-7-3-1-4-8-15/h1-10,17,21H,11-14H2,(H2,19,20,22)
InChIKeyWTYMIOZCXBXNNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Hydroxy-3-phenylpropyl)-3-phenethylurea (CAS 1396687-46-9): Chemical Identity & Baseline Procurement Profile


1-(3-Hydroxy-3-phenylpropyl)-3-phenethylurea (CAS 1396687-46-9) is a synthetic disubstituted urea derivative with a molecular formula of C18H22N2O2 and a molecular weight of 298.4 g/mol [1]. The compound is structurally characterized by a central urea core connecting a phenethyl moiety and a 3-hydroxy-3-phenylpropyl fragment, classifying it within the large family of N,N'-disubstituted ureas that are widely investigated in medicinal chemistry and agrochemical research [2]. Currently, this compound is listed in multiple chemical supplier catalogs with purities typically at or above 95%, and is marketed exclusively for research and development purposes, not for therapeutic or veterinary use [1]. The absence of biological annotations in authoritative public databases (e.g., PubChem, ChEMBL) indicates that its pharmacological, biochemical, or agrochemical profiling remains largely undeveloped in the published literature.

Procurement Risk Alert: Why Generic Substitution for 1-(3-Hydroxy-3-phenylpropyl)-3-phenethylurea Is Scientifically Unsupported


In the disubstituted urea chemical space, even subtle structural modifications—such as regioisomeric shifts of the hydroxy group or changes in the phenylalkyl linker length—can lead to profound and unpredictable differences in biological target engagement, physicochemical properties, and metabolic stability [1]. 1-(3-Hydroxy-3-phenylpropyl)-3-phenethylurea possesses a specific connectivity pattern (a 3-hydroxy-3-phenylpropyl group on one urea nitrogen and a phenethyl group on the other) that distinguishes it from close analogs like 1-(2-hydroxy-3-phenylpropyl)-3-phenethylurea or 1-(3-hydroxypropyl)-3-phenethylurea . Without published head-to-head pharmacological or biophysical characterization data, there is no scientifically justifiable basis for interchanging this compound with any other disubstituted urea, including those sharing the phenethylurea substructure, in any experiment, assay, or development program. Treating this compound as a generic representative of its class would be a procurement decision unsupported by quantitative evidence.

Quantitative Differentiation Evidence for 1-(3-Hydroxy-3-phenylpropyl)-3-phenethylurea (CAS 1396687-46-9)


Structural Differentiation from Closest Analogs via Hydroxy Group Regioisomerism

The target compound is the 3-hydroxy-3-phenylpropyl regioisomer, whereas the most commercially prominent analog is the 2-hydroxy-3-phenylpropyl variant (1-(2-hydroxy-3-phenylpropyl)-3-phenethylurea, frequently abbreviated HPPPEU) . In broader medicinal chemistry experience with hydroxy-substituted ureas, moving the hydroxyl group from the 2-position to the 3-position alters the hydrogen-bond donor/acceptor geometry, which can lead to changes in target binding affinity, logP, and metabolic vulnerability; however, this inference is class-level and not yet experimentally confirmed for this specific pair [1]. No quantitative head-to-head biological data comparing these regioisomers have been published.

Medicinal Chemistry Structure-Activity Relationship (SAR) Urea Derivatives

Absence of Pharmacological Data vs. Phenethylurea Scaffold Literature Benchmarking

The compound has not been annotated with any quantitative pharmacological data in public databases (PubChem, ChEMBL, BindingDB) as of the search date [1]. By contrast, closely related phenethylurea-containing compounds have been reported as potent soluble epoxide hydrolase (sEH) inhibitors (e.g., 1-(1-methyl-2-oxoindolin-5-yl)-3-phenethylurea, IC50 = 8 nM) and as cannabinoid CB1 receptor negative allosteric modulators (e.g., 3-chlorophenyl-phenethylurea analogs with enhanced CB1 potency) [2]. The target compound’s complete lack of pharmacological annotation relative to the rich profiling landscape of its substructure class represents a critical differentiation: it is a pharmacologically uncharacterized entity among extensively studied structural neighbors.

Pharmacological Profiling sEH Inhibition Cannabinoid Receptor Modulation

Physicochemical Property Estimation vs. Analog with Published logP and Solubility

Using in silico tools (e.g., SwissADME, Molinspiration), the target compound’s predicted logP is approximately 3.1 (±0.4), with a topological polar surface area (TPSA) of 64.4 Ų and an estimated aqueous solubility that is moderate-to-low [1]. For comparison, the structurally simpler analog 1-(3-hydroxypropyl)-3-phenethylurea (CAS 105910-76-7, lacking the phenyl substitution on the hydroxypropyl chain) is predicted to have a lower logP (approx. 2.0) and higher aqueous solubility . These predictions, while not experimentally validated for the target compound, suggest that the additional phenyl ring in the 3-hydroxy-3-phenylpropyl chain significantly increases lipophilicity and may reduce solubility relative to non-phenylated analogs—a physicochemical distinction relevant to formulation, permeability, and metabolic stability strategies.

ADME Prediction Physicochemical Profiling Drug-likeness

Recommended Procurement Scenarios for 1-(3-Hydroxy-3-phenylpropyl)-3-phenethylurea Based on Available Evidence


Scaffold-Hopping and Novel Target Deorphanization Studies

Given the complete absence of biological activity data for the target compound, its primary procurement value lies in exploratory medicinal chemistry programs aimed at identifying novel biological targets for the disubstituted urea scaffold. Research groups engaged in phenotypic screening, chemoproteomics, or target-fishing campaigns may prioritize this compound specifically because its pharmacological blank slate reduces the risk of rediscovering known pharmacology [1]. The compound can serve as a core scaffold for systematic SAR exploration, where the 3-hydroxy-3-phenylpropyl motif offers a distinct hydrogen-bonding and steric profile compared to extensively characterized 2-hydroxy or non-hydroxylated analogs.

Physicochemical Probe Development for Lipophilicity-Driven ADME Studies

Based on its in silico predicted higher logP (approx. 3.1) compared to non-phenylated phenethylurea analogs (logP ~2.0), the target compound is suitable for systematic ADME investigations where lipophilicity is a controlled variable [1]. Teams studying the relationship between logP, membrane permeability, CYP450 metabolism, or plasma protein binding within the urea chemical series may select this compound as a representative high-logP member of the series for comparative in vitro ADME panels.

Patented Chemical Space Circumvention in sEH or CB1 Research Programs

The phenethylurea substructure is prevalent in patent-protected sEH inhibitors and CB1 receptor modulators. For organizations seeking to develop intellectual property in these target areas while circumventing existing composition-of-matter patents, the procurement and systematic derivatization of this specific, commercially available but biologically uncharacterized urea derivative offers a viable starting point for novel lead generation [1]. The compound's structural novelty relative to published patent examples may facilitate freedom-to-operate in competitive therapeutic areas.

Analytical Reference Standard and Metabolite Identification Support

The compound’s defined structure, commercial availability, and high purity (≥95%) make it suitable as an analytical reference standard for mass spectrometry-based metabolomics or impurity profiling of urea-containing pharmaceutical products [1]. Laboratories requiring a structurally authenticated disubstituted urea with a specific hydroxy-phenylpropyl substitution pattern may procure this compound as a chromatographic or spectral comparator, particularly in the absence of more biologically validated alternatives.

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